molecular formula C12H16S2 B14294554 2-(3-Methylbutyl)-2H-1,3-benzodithiole CAS No. 112449-26-0

2-(3-Methylbutyl)-2H-1,3-benzodithiole

Cat. No.: B14294554
CAS No.: 112449-26-0
M. Wt: 224.4 g/mol
InChI Key: WXLQMUAPWBLESI-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-2H-1,3-benzodithiole typically involves the reaction of benzodithiole with 3-methylbutyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-2H-1,3-benzodithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodithioles depending on the reagents used.

Scientific Research Applications

2-(3-Methylbutyl)-2H-1,3-benzodithiole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbutyl)-1,3-benzodithiole
  • 2-(3-Methylbutyl)-1,3-benzodioxole
  • 2-(3-Methylbutyl)-1,3-benzodithiane

Uniqueness

2-(3-Methylbutyl)-2H-1,3-benzodithiole is unique due to its specific structural features, such as the presence of the 3-methylbutyl group and the benzodithiole ring

Properties

CAS No.

112449-26-0

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3-benzodithiole

InChI

InChI=1S/C12H16S2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

WXLQMUAPWBLESI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1SC2=CC=CC=C2S1

Origin of Product

United States

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